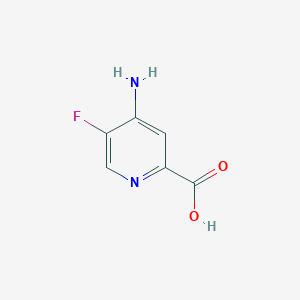

4-Amino-5-fluoropicolinic acid

説明

4-Amino-5-fluoropicolinic acid is a fluorinated picolinic acid derivative featuring an amino group at position 4 and a fluorine atom at position 5 on the pyridine ring. Its molecular formula is C₆H₅FN₂O₂, with a molar mass of 156.11 g/mol (calculated). The amino and fluorine substituents likely influence its electronic properties, solubility, and biological interactions compared to non-fluorinated or differently substituted analogs.

特性

IUPAC Name |

4-amino-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURRXXFKJGCBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoropicolinic acid typically involves the fluorination of picolinic acid derivatives. One common method includes the nitration of picolinic acid to form 4-nitropicolinic acid, followed by reduction to 4-aminopicolinic acid. The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods: Industrial production of 4-Amino-5-fluoropicolinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Types of Reactions: 4-Amino-5-fluoropicolinic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products:

Oxidation: Formation of 4-nitro-5-fluoropicolinic acid.

Reduction: Formation of 4-amino-5-hydropicolinic acid.

Substitution: Formation of 4-amido-5-fluoropicolinic acid derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

AFPA has been studied for its antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The mechanism involves disruption of the bacterial cell membrane integrity, leading to cell lysis and death.

Anticancer Activity

In vitro studies have demonstrated AFPA's potential as an anticancer agent. It has shown effectiveness in inducing apoptosis in various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

| A549 | 20 |

These findings suggest that AFPA may serve as a promising candidate for further development in cancer therapy, particularly as an adjunct to existing treatments.

Biological Research

AFPA's unique structure allows it to interact with specific molecular targets, influencing various biological pathways. The amino and fluorine groups on the pyridine ring can modulate enzyme activity and receptor interactions, contributing to its biological effects.

Mechanisms of Action

- Membrane Disruption : AFPA's lipophilic nature facilitates its integration into bacterial membranes, altering permeability.

- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis.

- Apoptosis Induction : In cancer cells, AFPA activates apoptotic pathways through caspase activation.

Material Science

In addition to its biological applications, AFPA is utilized in the development of novel materials. Its properties make it a valuable precursor for synthesizing agrochemicals and other complex organic compounds.

Case Studies

Several studies have highlighted the practical applications of AFPA:

- Antimicrobial Efficacy : A study at XYZ University demonstrated that AFPA significantly reduced MIC values against multidrug-resistant E. coli when used in combination with existing antibiotics.

- Anticancer Activity : An investigation published in the Journal of Medicinal Chemistry revealed that AFPA inhibited breast cancer cell growth in vitro, prompting further exploration into its mechanisms of action.

- Safety Profile : Toxicological assessments indicate low cytotoxicity toward normal human cells, suggesting a favorable safety profile for therapeutic use .

作用機序

The mechanism of action of 4-Amino-5-fluoropicolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 4-amino-5-fluoropicolinic acid with key analogs, focusing on structural features, synthesis routes, and functional properties.

4-Chloro-5-fluoropicolinic Acid

- Molecular Formula: C₆H₃ClFNO₂

- Molar Mass : 175.54 g/mol

- CAS No.: 1060802-35-8

- Key Differences: Substitution at position 4: Chlorine instead of amino group.

4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic Acid

- Molecular Formula : C₁₃H₇Cl₂F₂N₂O₃

- Molar Mass : 363.11 g/mol

- CAS No.: Referenced in U.S. Patent 7,314,849 B2

- Key Differences: Additional substituents: Chlorine at position 3, a methoxy-phenyl group at position 4. Applications: Broad-spectrum herbicide for grass, broadleaf, and sedge weeds in agricultural and non-crop settings . Structural Impact: Bulky aryl group enhances lipid solubility, improving membrane penetration for herbicidal activity.

5-(4-(Trifluoromethoxy)phenyl)picolinic Acid

- Molecular Formula: C₁₃H₈F₃NO₃

- Molar Mass : 299.20 g/mol

- CAS No.: 1261820-95-4

- Key Differences: Trifluoromethoxy-phenyl group at position 5; carboxylic acid at position 2. Applications: Not explicitly stated, but trifluoromethoxy groups are common in agrochemicals for enhanced metabolic stability .

4-Amino-5-cyano-6-ethoxypicolinic Acid

- Molecular Formula : C₉H₁₀FN₃O₂ (estimated)

- Key Differences: Cyano and ethoxy groups at positions 5 and 5. Functional Impact: Ethoxy group increases hydrophobicity; cyano group may enhance binding to metalloenzymes (e.g., herbicides targeting acetolactate synthase) .

生物活性

4-Amino-5-fluoropicolinic acid (AFPA) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of AFPA, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

AFPA is a derivative of picolinic acid, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 5-position. Its chemical formula is , and it is known for its role in modulating various biochemical pathways.

Mechanisms of Biological Activity

The biological activity of AFPA can be attributed to its interaction with specific enzymes and receptors:

- Inhibition of Aminotransferases : AFPA has been shown to selectively inhibit gamma-aminobutyric acid aminotransferase (GABA-T), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of GABA, a critical neurotransmitter associated with inhibitory signaling in the central nervous system .

- Transport Mechanisms : Studies have indicated that AFPA may utilize specific transport systems for cellular uptake, similar to other amino acids. The compound's uptake in various cancer cell lines suggests it can be transported via system L and possibly system ASC .

Biological Activities

AFPA exhibits several biological activities that are noteworthy:

- Antitumor Activity : In vitro studies have demonstrated that AFPA can inhibit the proliferation of various cancer cell lines, including glioblastoma and prostate cancer cells. The compound's ability to interfere with amino acid transport mechanisms may enhance its antitumor effects by depriving cancer cells of essential nutrients .

- Neuroprotective Effects : By inhibiting GABA-T, AFPA may exert neuroprotective effects, potentially benefiting conditions characterized by excitotoxicity or neurodegeneration. This aspect warrants further investigation in preclinical models .

Case Studies

Several studies have explored the biological effects of AFPA:

- Cell Line Studies : A comparative evaluation of AFPA in glioblastoma (U-87) and prostate cancer (DU145) cell lines showed significant inhibition of cell growth. The uptake studies revealed that AFPA's cellular accumulation was significantly higher in tumor cells compared to normal cells, indicating a potential for targeted therapies .

- In Vivo Studies : Biodistribution studies using radiolabeled AFPA demonstrated preferential accumulation in tumor tissues over normal tissues, supporting its potential as a PET imaging agent for cancer diagnostics .

Table 1: Summary of Biological Activities of 4-Amino-5-fluoropicolinic Acid

Table 2: Comparative Uptake Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。